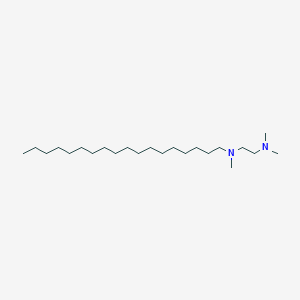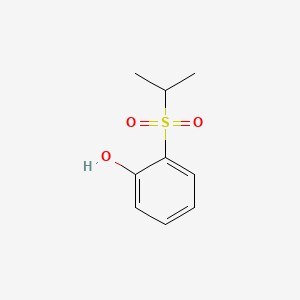
2-(Isopropylsulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropylsulfonyl)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its sulfonyl group (-SO2-) attached to the aromatic ring via an isopropyl group. Phenolic compounds are widely used in various industrial applications due to their chemical properties, including their ability to act as antioxidants, antimicrobials, and intermediates in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylsulfonyl)phenol can be achieved through several methods. One common approach involves the sulfonation of phenol with isopropyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is noted for its mild and green conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isopropylsulfonyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are commonly used reducing agents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Wissenschaftliche Forschungsanwendungen
2-(Isopropylsulfonyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Isopropylsulfonyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the activity of essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
2-(Isopropylsulfonyl)phenol can be compared with other phenolic compounds such as thymol and eugenol:
Uniqueness
This compound is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
List of Similar Compounds
- Thymol (2-isopropyl-5-methylphenol)
- Eugenol (4-allyl-2-methoxyphenol)
- Phenol (hydroxybenzene)
Eigenschaften
CAS-Nummer |
29725-22-2 |
|---|---|
Molekularformel |
C9H12O3S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
2-propan-2-ylsulfonylphenol |
InChI |
InChI=1S/C9H12O3S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 |
InChI-Schlüssel |
IWURHIKBBLCEAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
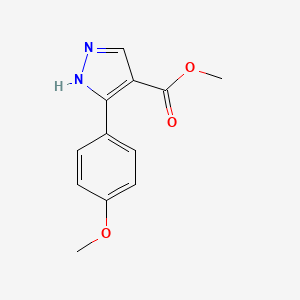
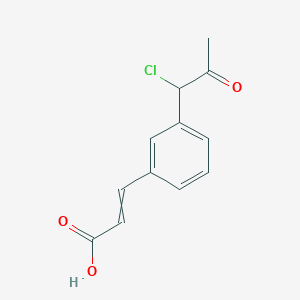
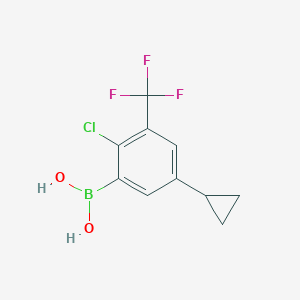
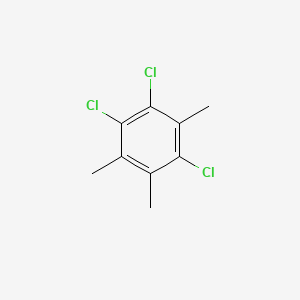

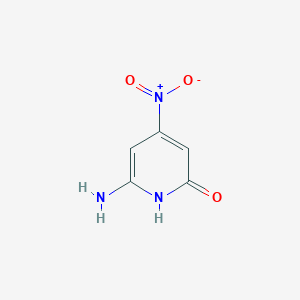

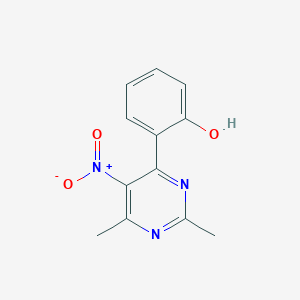
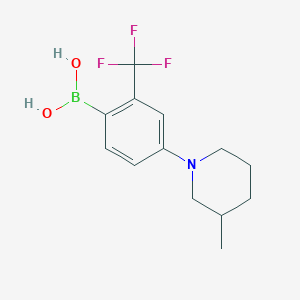
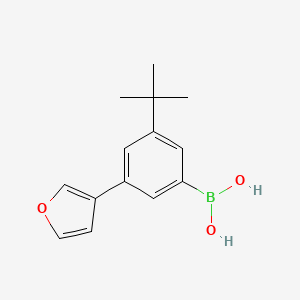
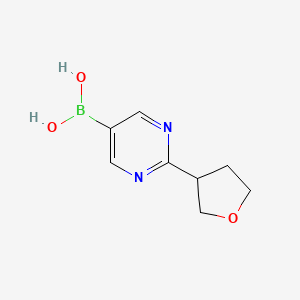
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
